6-(Dimethylamino)picolinaldehyde
Overview
Description
6-(Dimethylamino)picolinaldehyde is an organic compound with the molecular formula C₈H₁₀N₂O. It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Dimethylamino)picolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-bromo-N,N-dimethylpyridin-2-amine with N,N-dimethylformamide (DMF) under specific conditions . The reaction typically proceeds with a high yield of around 87%.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced equipment and techniques helps in achieving consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under appropriate conditions.
Major Products Formed
Oxidation: 6-(Dimethylamino)picolinic acid.
Reduction: 6-(Dimethylamino)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a fluorescent probe for studying biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)picolinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethylamino)pyridine-2-carbaldehyde
- 2-Dimethylaminopyridine-6-carboxaldehyde
Uniqueness
6-(Dimethylamino)picolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and an aldehyde group makes it a versatile compound for various applications in synthesis and research .
Properties
IUPAC Name |
6-(dimethylamino)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIIARHSJJRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578926 | |
Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208110-83-2 | |
Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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